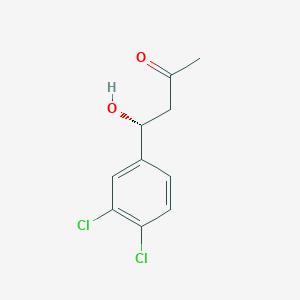![molecular formula C18H31NOSi B12579174 Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- CAS No. 201416-93-5](/img/structure/B12579174.png)
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- is a complex organic compound with a unique structure that includes both benzamide and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- typically involves the reaction of benzamide derivatives with trimethylsilyl reagents under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-N,N-bis(1-methylethyl)benzamide
- Benzamide,4-methyl-N,N-bis(1-methylethyl)-
Uniqueness
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This uniqueness makes it valuable for specific applications where enhanced stability and reactivity are required.
Eigenschaften
CAS-Nummer |
201416-93-5 |
|---|---|
Molekularformel |
C18H31NOSi |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
N,N-di(propan-2-yl)-2-(1-trimethylsilylethyl)benzamide |
InChI |
InChI=1S/C18H31NOSi/c1-13(2)19(14(3)4)18(20)17-12-10-9-11-16(17)15(5)21(6,7)8/h9-15H,1-8H3 |
InChI-Schlüssel |
GCDXYEHPCWSIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



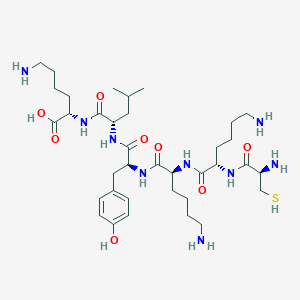

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
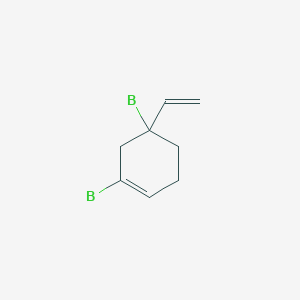
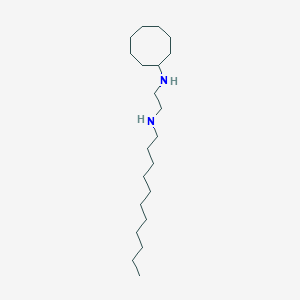
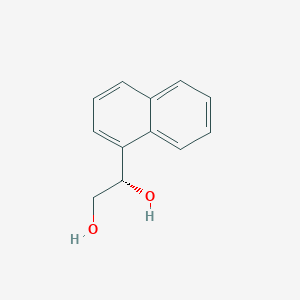



![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
